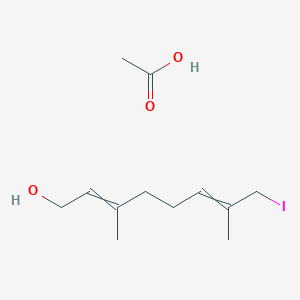![molecular formula C13H12ClNO4 B14284044 [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid CAS No. 132623-18-8](/img/structure/B14284044.png)
[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid: is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro substituent at the 6th position, an ethoxycarbonyl group at the 2nd position, and an acetic acid moiety at the 3rd position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The chloro and ethoxycarbonyl substituents are introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and esterification reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the acetic acid moiety.
Reduction: Reduction reactions can target the carbonyl group in the ethoxycarbonyl substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro substituent.
Major Products:
Oxidation: Products may include indole-3-carboxylic acid derivatives.
Reduction: Reduced forms of the ethoxycarbonyl group, such as alcohols or aldehydes.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving indole derivatives.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Industry:
Material Science: Indole derivatives are used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro and ethoxycarbonyl substituents can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor-mediated signaling pathways.
類似化合物との比較
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different substituents.
6-Chloroindole: Lacks the ethoxycarbonyl and acetic acid groups, making it less versatile in chemical reactions.
2-Ethoxycarbonylindole: Similar but lacks the chloro substituent, affecting its reactivity and biological activity.
Uniqueness: The presence of both chloro and ethoxycarbonyl substituents in [6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid provides unique reactivity and biological properties, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
132623-18-8 |
|---|---|
分子式 |
C13H12ClNO4 |
分子量 |
281.69 g/mol |
IUPAC名 |
2-(6-chloro-2-ethoxycarbonyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO4/c1-2-19-13(18)12-9(6-11(16)17)8-4-3-7(14)5-10(8)15-12/h3-5,15H,2,6H2,1H3,(H,16,17) |
InChIキー |
YAIIFCKGFTZUMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


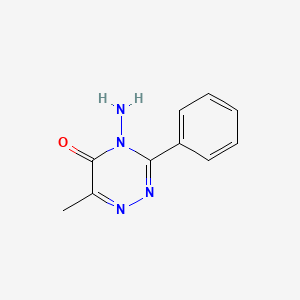
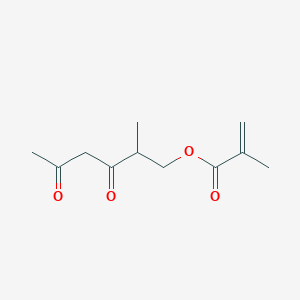
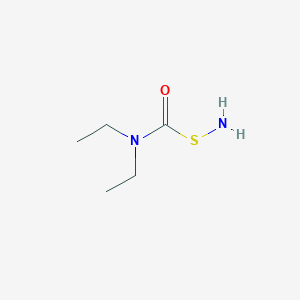
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
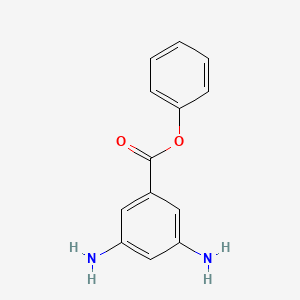
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
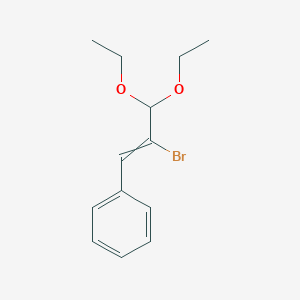
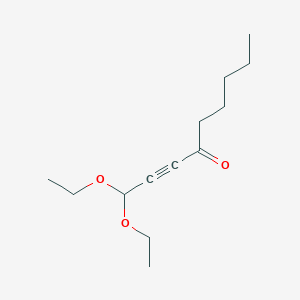

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
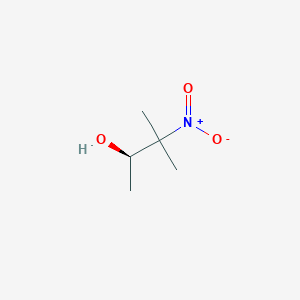
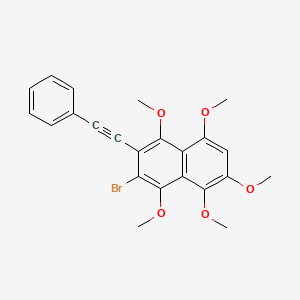
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
